tert-Butyl (R)-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its use in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl ®-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . Industrial production methods often utilize palladium-catalyzed synthesis for the preparation of N-Boc-protected anilines .
Chemical Reactions Analysis
tert-Butyl ®-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Involving nucleophiles like RLi or RMgX. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate involves the formation of a stable tert-butyl carbocation upon cleavage of the Boc group under acidic conditions . This carbocation can then participate in various chemical reactions, facilitating the transformation of the compound into different derivatives.
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl carbamate: Used for the protection of amino groups.
Phenylmethoxycarbonyl (Cbz): Another protecting group for amines, stable under acidic and basic conditions.
Fluorenylmethoxycarbonyl (Fmoc): Removed with an amine base, used in peptide synthesis.
The uniqueness of tert-Butyl ®-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate lies in its ability to form stable derivatives and its versatility in various chemical reactions.
Properties
Molecular Formula |
C28H27F6N3O5 |
---|---|
Molecular Weight |
599.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2,5-dioxo-3,4-dihydro-1-benzazepin-3-yl]carbamoyl]cyclopropyl]carbamate |
InChI |
InChI=1S/C28H27F6N3O5/c1-25(2,3)42-24(41)36-26(8-9-26)23(40)35-19-13-21(38)18-6-4-5-7-20(18)37(22(19)39)14-15-10-16(27(29,30)31)12-17(11-15)28(32,33)34/h4-7,10-12,19H,8-9,13-14H2,1-3H3,(H,35,40)(H,36,41) |
InChI Key |
YDTAZUGGIZWHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)NC2CC(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.